Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (CAS 897838-63-0) is a 2,4-disubstituted thiazole derivative with a 4-methylphenyl (p-tolyl) group at position 4 and an ethyl acetate moiety at position The compound has a molecular formula C14H15NO2S and molecular weight 261.34 g/mol. It is classified as an organic building block offered at 95% purity as a room-temperature-stable powder by multiple established chemical suppliers.

Molecular Formula C14H15NO2S
Molecular Weight 261.34
CAS No. 897838-63-0
Cat. No. B2964936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate
CAS897838-63-0
Molecular FormulaC14H15NO2S
Molecular Weight261.34
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)C
InChIInChI=1S/C14H15NO2S/c1-3-17-14(16)8-13-15-12(9-18-13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3
InChIKeyJLMACWNPGQTLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Grade Overview of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (CAS 897838-63-0) as a Research Chemical Building Block


Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate (CAS 897838-63-0) is a 2,4-disubstituted thiazole derivative with a 4-methylphenyl (p-tolyl) group at position 4 and an ethyl acetate moiety at position 2. The compound has a molecular formula C14H15NO2S and molecular weight 261.34 g/mol [1]. It is classified as an organic building block offered at 95% purity as a room-temperature-stable powder by multiple established chemical suppliers . Computed physicochemical properties from PubChem include XLogP3 3.2, topological polar surface area 67.4 Ų, 5 rotatable bonds, 4 hydrogen bond acceptors, and 0 hydrogen bond donors, defining its drug-like physicochemical profile [1].

Why Generic Substitution of Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate with Positional Isomers or Close Analogs Is Scientifically Unreliable


Simplistic replacement of this compound by its positional isomer (ethyl 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate) or by the des-methyl phenyl analog (ethyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate) is unsound because the thiazole ring substitution pattern and the 4-methyl substituent jointly govern lipophilicity, electronic character, and steric properties that directly affect downstream reactivity and binding interactions. The target compound carries the acetate two-carbon bridge at position 2 with the aryl group at position 4, whereas the positional isomer inverts this arrangement, which can fundamentally alter the orientation of the ester group in subsequent amidation or hydrolysis steps [1]. The 4-methyl substituent on the phenyl ring increases the computed logP by approximately 0.5–0.7 units relative to the unsubstituted phenyl analog [1][2], potentially impacting solubility, membrane partitioning, and pharmacokinetic behavior in biological assays. Using a halogenated analog such as the 4-chlorophenyl derivative introduces an electron-withdrawing group that further changes the electronic environment of the thiazole core relative to the electron-donating methyl group [2]. These differences, while subtle in a single dimension, can accumulate into significant discrepancies in synthetic yields, biological potency, and selectivity when one compound is substituted for another without confirmatory comparative testing.

Quantitative Comparative Evidence for Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate Differentiation


Lipophilicity Differentiation: XLogP3 Comparison Against the Unsubstituted Phenyl Analog

The target compound has a PubChem-computed XLogP3 of 3.2, whereas the des-methyl phenyl analog (ethyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate, CAS 166588-08-5) has an estimated XLogP3 of approximately 2.5–2.7 based on the absence of the methyl group (ΔlogP ≈ +0.5–0.7 for the target) [1]. This quantitative difference arises directly from the 4-methyl substituent on the phenyl ring, a structural feature that is absent in the phenyl comparator. The higher logP of the target compound predicts greater membrane permeability and potentially different tissue distribution profiles, which are critical parameters in cell-based screening campaigns .

Physicochemical profiling Lipophilicity Drug-likeness QSPR

Regioisomeric Differentiation: Positional Isomerism vs 2-(4-Methylphenyl)thiazol-4-yl Acetate Esters

The target compound is the 4-(4-methylphenyl)thiazol-2-ylacetate regioisomer, defined by the unambiguous InChI Key JLMACWNPGQTLRM-UHFFFAOYSA-N [1]. Its positional isomer, ethyl 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate (CAS 16441-36-4), places the 4-methylphenyl group at position 2 and the acetate group at position 4 of the thiazole ring . This regioisomerism is not isosteric: the acetate-bearing carbon is directly attached to either the C2 or C4 position of the thiazole ring, which are electronically distinct (C2 is adjacent to the sulfur atom and more electrophilic). This difference can lead to divergent reactivity in hydrolysis, amidation, and heterocycle-forming reactions, as well as distinct spatial presentation of the ester group in enzyme active sites .

Regiochemistry Synthetic chemistry Medicinal chemistry building blocks Positional isomers

Physical Form Differentiation: Powder vs. Alternative Physical States Across Close Analogs

The target compound is consistently reported as a powder at room temperature by multiple independent suppliers (American Elements, Sigma-Aldrich/Enamine), facilitating accurate gravimetric handling for solution preparation and solid-phase reactions [1]. In contrast, certain close analogs—particularly those with lower molecular weight or different substitution patterns—may exist as oils, waxy solids, or hygroscopic materials that compromise precise weighing and require specialized storage. The powder morphology of this compound directly supports reproducible analytical and synthetic workflows.

Solid-state properties Handling Formulation Weighing accuracy

Purity Benchmarking: Documented 95% Purity with Certificate of Analysis Support vs. Unverified Analog Sources

The target compound is supplied at a verified minimum purity of 95% by Sigma-Aldrich (Enamine catalog ENA413166680), with Certificates of Analysis available through the vendor's document retrieval system, supporting batch-to-batch quality tracking . It is also available at 95% purity from American Elements with SDS documentation compliant with Regulation (EC) No. 1907/2006 (REACH) [1]. While the phenyl analog (CAS 166588-08-5) is available from MolCore at NLT 98% purity, the target compound benefits from multi-vendor sourcing through major international distributors, which mitigates single-supplier procurement risk and supports competitive pricing for larger-scale research programs.

Quality control Reproducibility Chemical procurement Batch consistency

Research and Industrial Application Scenarios Prioritizing Ethyl 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetate Over Close Analogs


Medicinal Chemistry Library Synthesis Requiring Defined Regiochemistry for Amide and Heterocycle Formation

The unambiguous 2-acetate, 4-(4-methylphenyl) substitution pattern makes this compound the appropriate starting material for constructing combinatorial amide libraries where the spatial orientation of the terminal amide bond relative to the thiazole core is critical. The methyl group on the phenyl ring contributes additional lipophilicity (XLogP3 3.2) that may be advantageous for CNS-targeted or intracellular targets . Using the positional isomer (CAS 16441-36-4) would invert this geometry and potentially yield inactive compounds.

Hydrolysis to 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetic Acid for Carboxylic Acid Functionalization

The ethyl ester group is readily hydrolyzed under mild basic conditions (e.g., KOH/MeOH) to generate the corresponding carboxylic acid, a versatile intermediate for peptide coupling, hydroxamate synthesis, or metal-chelating ligand preparation. The powder physical form supports accurate stoichiometric control for hydrolysis reactions .

Structure-Property Relationship (SPR) Studies Probing Methyl vs. Chloro vs. Hydrogen Substituent Effects on Bioactivity

The 4-methylphenyl group provides a well-defined electron-donating substituent for systematic SPR investigations. When compared head-to-head with the 4-chlorophenyl analog (electron-withdrawing) and the unsubstituted phenyl analog (baseline), this compound serves as the electron-donating member of a matched molecular triplet, enabling quantitative deconvolution of electronic vs. steric effects on target binding .

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